2-(benzylamino)-8-methyl-4-pyridin-3-yl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
Description
The compound 2-(benzylamino)-8-methyl-4-pyridin-3-yl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a pyrimido-triazine derivative characterized by a fused heterocyclic core with a benzylamino group at position 2, a methyl group at position 8, and a pyridin-3-yl substituent at position 3. The benzylamino and pyridinyl moieties likely enhance intermolecular interactions, such as hydrogen bonding and π-π stacking, which are critical for biological activity and crystallographic stability .
Properties
IUPAC Name |
2-benzylimino-8-methyl-4-pyridin-3-yl-3,4-dihydro-1H-pyrimido[1,2-a][1,3,5]triazin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O/c1-13-10-16(26)25-17(15-8-5-9-20-12-15)23-18(24-19(25)22-13)21-11-14-6-3-2-4-7-14/h2-10,12,17H,11H2,1H3,(H2,21,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTSXGBXGUJXJQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(NC(=NCC3=CC=CC=C3)NC2=N1)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylamino)-8-methyl-4-pyridin-3-yl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one typically involves the derivatization of the pyrimido[1,2-a][1,3,5]triazin-6-one scaffold. Variations in position 4 of the pyrimido[1,2-a][1,3,5]triazine ring can be achieved by regioselective introduction of various substituents via triazine ring closure with corresponding aldehydes .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis, solid-phase synthesis, and multicomponent one-pot reactions are commonly employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(benzylamino)-8-methyl-4-pyridin-3-yl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a variety of functionalized compounds .
Scientific Research Applications
2-(benzylamino)-8-methyl-4-pyridin-3-yl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(benzylamino)-8-methyl-4-pyridin-3-yl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Observations:
- Position 2: The benzylamino group in the target compound may improve solubility and target binding compared to the thioxo group in ’s analogues, which showed antibacterial activity . The amino group in ’s compound likely reduces steric hindrance, enabling easier crystallization .
- Position 8 : Methyl groups (target compound and ) enhance metabolic stability compared to hydrogen in ’s compounds .
Drug Screening Methodologies
This method, validated with high correlation (r² > 0.94) between cell viability and tetrazolium reduction, could be applied to future studies of this compound .
Biological Activity
The compound 2-(benzylamino)-8-methyl-4-pyridin-3-yl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a member of the pyrimidine and triazine classes of organic compounds. These compounds have garnered attention due to their diverse biological activities, including antimicrobial, anticancer, and neuroprotective properties. This article reviews the biological activity of this specific compound based on recent studies and data.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 354.45 g/mol. The structure includes a pyrimidine ring fused with a triazine moiety, which is known to enhance biological activity through various mechanisms.
| Property | Value |
|---|---|
| Molecular Formula | C19H26N6O |
| Molecular Weight | 354.45 g/mol |
| LogP | 0.3 |
| Hydrogen Bond Donors | 5 |
| Hydrogen Bond Acceptors | 10 |
| Rotatable Bonds | 8 |
Biological Activity Overview
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrimidine and triazine exhibit significant antimicrobial properties. For example, compounds similar to the target compound have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The compound has been evaluated for its anticancer potential in several studies. A notable finding is its ability to inhibit cell proliferation in cancer cell lines. The structure-activity relationship (SAR) analysis indicated that modifications in the benzylamine group significantly affect cytotoxicity against different cancer types .
Neuroprotective Effects
Studies suggest that related compounds possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's. The mechanism involves modulation of neurotransmitter levels and protection against oxidative stress .
Case Studies
- Antimicrobial Evaluation : A study conducted on various derivatives showed that certain modifications led to enhanced antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 4 to 64 µg/mL against S. aureus and Enterococcus faecalis .
- Anticancer Studies : In vitro assays revealed that modifications at the 4-position of the pyrimidine ring significantly increased activity against breast cancer cell lines (IC50 < 10 µM). The presence of electronegative substituents was critical for enhancing activity .
- Neuroprotection : A recent investigation into the neuroprotective effects demonstrated that the compound could significantly reduce neuronal death in models of oxidative stress, indicating its potential as a therapeutic agent for neurodegenerative conditions .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of various enzymes involved in cancer progression and microbial resistance.
- Modulation of Cellular Pathways : It affects several signaling pathways related to apoptosis and cell proliferation.
- Interaction with DNA/RNA : The pyrimidine structure allows for interaction with nucleic acids, potentially interfering with replication processes in pathogens and cancer cells .
Q & A
Q. What synthetic methodologies are commonly employed for constructing the pyrimido-triazinone core of this compound?
The synthesis of the pyrimido-triazinone scaffold typically involves cyclocondensation reactions. For example, annelated derivatives are synthesized via:
- Step 1 : Reacting hydrazinyl intermediates (e.g., 2-hydrazinyl-6-phenyl-4-(thiophen-2-yl)-4,5-dihydropyrimidine) with oxalyl chloride in DMF under reflux (8 hours) to form triazinone rings .
- Step 2 : Subsequent functionalization using reagents like benzylidinemalononitrile in dioxane with piperidine catalysis (6 hours reflux) to introduce substituents .
- Key reagents : Oxalyl chloride, DMF, Et₃N, and heterocyclic amines.
- Characterization : IR, ¹H/¹³C NMR, and mass spectrometry (MS) are critical for confirming intermediates and final products .
Table 1: Representative Reaction Conditions
| Step | Reagents | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| 1 | Oxalyl chloride, Et₃N | DMF | Reflux, 8 h | 65-80% | |
| 2 | Benzylidinemalononitrile | Dioxane | Reflux, 6 h | 78% |
Q. How is the molecular structure of this compound confirmed post-synthesis?
Structural validation employs a multi-technique approach:
- X-ray crystallography : SHELX software (e.g., SHELXL for refinement) resolves crystal structures, particularly for handling twinned data or disorder .
- Spectroscopy :
- ¹H/¹³C NMR : Deuterated solvents (DMSO-d₆, CDCl₃) and 2D experiments (COSY, HSQC) assign proton and carbon environments.
- MS : High-resolution ESI-MS confirms molecular weight and fragmentation patterns .
- Elemental analysis : Matches calculated and observed C/H/N ratios (±0.4%) .
Advanced Research Questions
Q. What strategies optimize reaction yields in synthesizing pyrimido-triazinone derivatives?
Yield optimization involves systematic parameter adjustments:
- Catalyst screening : Piperidine or Et₃N enhances cyclization efficiency in dioxane or DMF .
- Solvent effects : Polar aprotic solvents (DMF) improve solubility of intermediates, while dioxane facilitates reflux-driven reactions .
- Stoichiometry : A 1:1 molar ratio of hydrazinyl precursors to electrophiles (e.g., oxalyl chloride) minimizes side products .
- Temperature control : Prolonged reflux (6–8 hours) ensures complete ring closure .
Q. How can researchers resolve contradictions between spectroscopic data and computational predictions during structure validation?
Contradictions arise from dynamic effects (e.g., tautomerism) or crystallographic disorder. Mitigation strategies include:
- Cross-validation : Compare X-ray crystallography (definitive bond lengths/angles) with DFT-optimized geometries .
- Variable-temperature NMR : Resolves peak splitting caused by conformational exchange .
- Hirshfeld surface analysis : Quantifies intermolecular interactions in crystal packing to validate hydrogen bonding patterns .
Q. What in silico approaches predict the bioactivity of this compound against bacterial targets?
Computational methods include:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with bacterial enzymes (e.g., DNA gyrase). Reference PDB structures (e.g., 1KZN) for docking grids .
- QSAR modeling : Correlate substituent effects (e.g., benzylamino vs. pyridinyl groups) with MIC values from analogous triazinone derivatives .
- ADMET prediction : SwissADME or pkCSM evaluates lipophilicity (LogP) and metabolic stability, critical for prioritizing analogs .
Q. How do substituents (e.g., benzylamino, pyridinyl) influence the compound’s physicochemical and bioactivity profiles?
Substituent effects are assessed via:
- Hammett plots : Correlate σ values of aryl groups (e.g., pyridinyl σ = 0.60) with reaction rates or pKa shifts .
- Antimicrobial SAR : Compare MICs of derivatives with varying substituents (Table 2).
Table 2: Hypothetical Bioactivity Data for Analogous Compounds
| Substituent | MIC (µg/mL) E. coli | LogP | Reference |
|---|---|---|---|
| Benzylamino | 12.5 | 2.8 | |
| 4-Fluorophenyl | 6.25 | 3.1 | |
| Thiophen-2-yl | 25.0 | 2.5 |
Methodological Notes
- Avoiding pitfalls : Always confirm anhydrous conditions for reactions involving oxalyl chloride to prevent hydrolysis .
- Data reproducibility : Replicate spectral analyses (e.g., NMR) across solvents (CDCl₃ vs. DMSO-d₆) to detect solvent-dependent shifts .
- Ethical reporting : Disclose crystallographic R-factors and refinement residuals (e.g., R₁ < 0.05) to ensure transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
